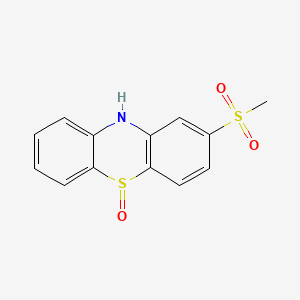

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ring Contracting Sulfur Extrusion from Oxidized Phenothiazine Ring Systems

In a study conducted by Steven C. Farmer and Seth H. Berg at the Department of Chemistry, Sonoma State University , 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide was used in conjunction with lithium and sodium metal to produce a high yield of carbazole. The researchers found that a high yield of 9-ethylcarbazole is also produced when these reagents react with 10-ethyl-phenothiazine, 10-ethylphenothiazine-5-oxide, and 10-ethylphenothiazine-5,5-dioxide . This research could prove useful because most synthesis routes to derivatives of phenothiazine could then be directly applied to the corresponding carbazoles .

Selective Oxidation of Sulfide

Another application of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is in the selective oxidation of sulfide. In a study published in the New Journal of Chemistry , nonanebis (peroxoic acid) was used as an oxidant to selectively oxidize sulfide to sulfoxide and sulfone. The researchers found that the acetonitrile-based system offers selective oxidation to sulfoxide and sulfone, while the water-based system gives selective sulfone formation with a high conversion and 90–100% selectivity . This research could have significant implications for the synthesis of fine chemicals, ligands in asymmetric catalysis, and oxo transfer reagents .

Wirkmechanismus

Target of Action

Phenazines, a class of compounds to which this compound belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . This suggests that the compound may interact with a variety of cellular targets.

Mode of Action

Phenazine derivatives are known for their wide spectrum of biological activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, potentially leading to the observed biological effects.

Pharmacokinetics

A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to phenazine 5,10-dioxides penetrate cell membranes efficiently, which corresponded to their cytotoxic potency .

Eigenschaften

IUPAC Name |

2-methylsulfonyl-10H-phenothiazine 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S2/c1-19(16,17)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13)15/h2-8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNWUFBQXDIQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858086 |

Source

|

| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide | |

CAS RN |

23503-67-5 |

Source

|

| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.